molecular formula C18H19N3O3S3 B2449304 N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1097897-38-5

N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2449304
CAS No.: 1097897-38-5
M. Wt: 421.55
InChI Key: LSWPRIINKYBIEX-UHFFFAOYSA-N
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Description

“2-Methylbenzo[d]thiazol-5-ylboronic acid” is a chemical compound with the CAS number 590417-67-7 . It has a molecular weight of 193.03 g/mol . Another related compound is “Benzo[b]thien-2-ylboronic acid” with the CAS number 98437-23-1 . It has a molecular weight of 178.02 .


Molecular Structure Analysis

The InChI key for “2-Methylbenzo[d]thiazol-5-ylboronic acid” is XFPZHJXTRXAWAO-UHFFFAOYSA-N . The InChI key for “Benzo[b]thien-2-ylboronic acid” is YNCYPMUJDDXIRH-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving these compounds are not provided, boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Synthesis Methods and Applications N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide and its derivatives have been synthesized for various applications. For example, Shahinshavali et al. (2021) described an alternative synthesis route for a closely related compound, showcasing its potential in chemical data collections. Similarly, Lombardo et al. (2004) discovered a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays, indicating its application in oncology (Shahinshavali et al., 2021) (Lombardo et al., 2004).

Herbicidal Activities Hu et al. (2009) synthesized novel carboxamides and thiocarboxamides derivatives, evaluating them as potential lead compounds for herbicidal activities. These compounds targeted D1 protease in plants, indicating their utility in agriculture (Hu et al., 2009).

Antimicrobial and Anticancer Activities Mhaske et al. (2011) synthesized and evaluated thiazole-5-carboxamide derivatives for various biological activities, including antibacterial, antitubercular, and anticancer properties. This indicates the compound's potential in the development of new therapeutic agents (Mhaske et al., 2011).

Neurological Applications In the field of neuroscience, Shimoda et al. (2015) developed a novel PET radiotracer for in vivo imaging of fatty acid amide hydrolase in the brain. This application suggests its utility in understanding brain chemistry and potentially in diagnosing neurological disorders (Shimoda et al., 2015).

Safety and Hazards

Safety information for “Benzo[b]thien-2-ylboronic acid” indicates it has hazard statements H302 and H412, suggesting it may be harmful if swallowed and may be harmful to aquatic life with long-lasting effects .

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S3/c1-12-19-14-11-13(7-8-16(14)26-12)20-18(22)15-5-2-3-9-21(15)27(23,24)17-6-4-10-25-17/h4,6-8,10-11,15H,2-3,5,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWPRIINKYBIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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